Nonylbenzene
Overview
Description
Nonylbenzene is an organic compound that belongs to the class of alkylbenzenes. It consists of a benzene ring substituted with a nonyl group (a nine-carbon alkyl chain). The molecular formula of this compound is C15H24 , and it has a molar mass of approximately 204.35 g/mol . This compound is a clear liquid with a slightly sweet odor and is known for its aromatic properties due to the presence of the benzene ring .
Mechanism of Action
Target of Action
1-Phenylnonane, also known as Nonylbenzene, is primarily used as a control agent in the production of glycol ethers . It has been shown to inhibit the activity of enzymes such as trifluoromethanesulfonic acid and transistor in the presence of base .
Mode of Action
It is known to interact with its targets (enzymes such as trifluoromethanesulfonic acid and transistor) in the presence of base, leading to their inhibition .
Biochemical Pathways
Given its role as an enzyme inhibitor, it can be inferred that it may interfere with the normal functioning of the enzymes it targets, potentially disrupting the biochemical pathways these enzymes are involved in .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 282 °c , and density of 0.858 g/mL at 25 °C may influence its pharmacokinetic properties.
Result of Action
Its role as an enzyme inhibitor suggests that it may alter the normal functioning of cells by disrupting enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylnonane. For instance, its boiling point of 282 °C suggests that it may be stable under normal environmental conditions but could undergo changes under high heat. Furthermore, its density of 0.858 g/mL at 25 °C suggests that it may be less dense than water, which could influence its distribution in an aquatic environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method of synthesizing nonylbenzene is through the alkylation of benzene with nonene. This reaction is typically carried out in the presence of a strong acid catalyst such as hydrofluoric acid or sulfuric acid . The reaction conditions, including temperature and pressure, can be adjusted to obtain different isomers of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes. The reaction is conducted in large reactors where benzene and nonene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: Nonylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
Nonylbenzene has several applications in scientific research and industry:
Biology and Medicine: While specific biological and medical applications are limited, this compound’s derivatives are studied for their potential biological activities.
Industry: this compound is a key ingredient in the manufacturing of alkylbenzene sulfonate detergents, which are used in various cleaning and personal care products. It also serves as a solvent in some industrial settings due to its physical properties.
Comparison with Similar Compounds
Nonylbenzene can be compared with other alkylbenzenes such as toluene, ethylbenzene, and propylbenzene:
Toluene (C7H8): Toluene has a methyl group attached to the benzene ring. It is more reactive in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl group.
Ethylbenzene (C8H10): Ethylbenzene has an ethyl group attached to the benzene ring. It is used primarily in the production of styrene.
Propylbenzene (C9H12): Propylbenzene has a propyl group attached to the benzene ring. It is less reactive than toluene but more reactive than this compound in electrophilic aromatic substitution reactions.
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain alkylbenzenes .
Properties
IUPAC Name |
nonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVMPBOGDCSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040786 | |
Record name | 1-Phenylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Nonylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21355 | |
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Vapor Pressure |
0.00571 [mmHg] | |
Record name | Nonylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1081-77-2, 68608-80-0, 79554-39-5 | |
Record name | n-Nonylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nonylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, C6-12-alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl-nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079554395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, nonyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Phenylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, C6-12-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Nonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.821 | |
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Record name | NONYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58AK68OV26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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